molecular formula C26H26N2O3 B8389666 Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate

Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate

Cat. No.: B8389666
M. Wt: 414.5 g/mol
InChI Key: FSARHLGAUCHYKN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate is a complex organic compound with a unique structure that combines indole, pyridine, and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyridine derivatives, and butanoic acid derivatives. The synthetic route may involve:

    Condensation Reactions: Combining indole and pyridine derivatives under acidic or basic conditions.

    Esterification: Reacting the resulting intermediate with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting specific enzymes or activating certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-phenyl-3-(4-pyridylmethyl)-2-oxo-1H-indole-3-pentanenitrile
  • 2,3-Dihydro-1-phenyl-3-(4-pyridylmethyl)-2-oxo-1H-indole-3-propanoic acid

Uniqueness

Ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable subject of study in medicinal chemistry and related fields.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate

InChI

InChI=1S/C26H26N2O3/c1-2-31-24(29)13-8-16-26(19-20-14-17-27-18-15-20)22-11-6-7-12-23(22)28(25(26)30)21-9-4-3-5-10-21/h3-7,9-12,14-15,17-18H,2,8,13,16,19H2,1H3

InChI Key

FSARHLGAUCHYKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

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